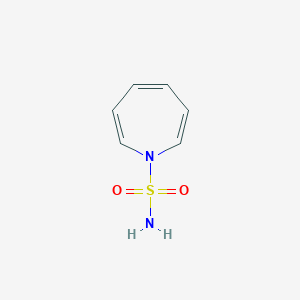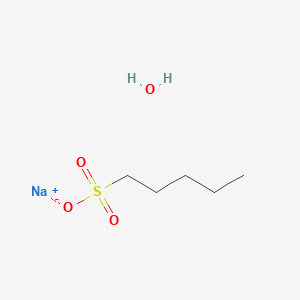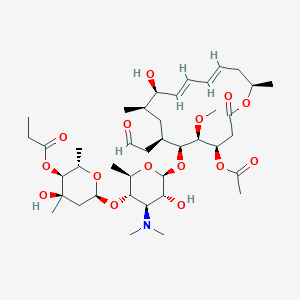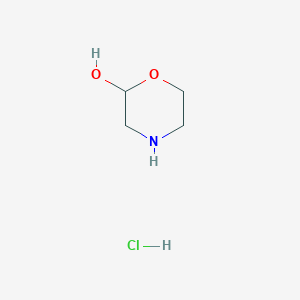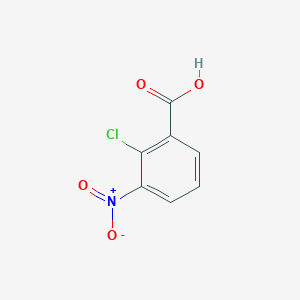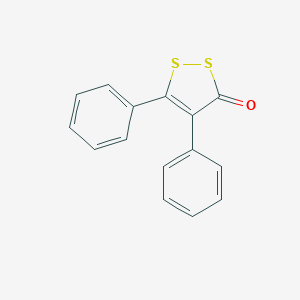
4,5-Diphenyl-3H-1,2-dithiol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-3H-1,2-dithiol-3-one, also known as Dithiolethione, is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dithiolethione has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of dithiolethione is not fully understood, but it is believed to act through multiple pathways. 4,5-Diphenyl-3H-1,2-dithiol-3-onene has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, dithiolethione has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Effets Biochimiques Et Physiologiques
4,5-Diphenyl-3H-1,2-dithiol-3-onene has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), reducing oxidative stress and protecting cells from damage. It can also inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing inflammation. In addition, dithiolethione has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of dithiolethione is its low toxicity, making it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on dithiolethione. One area of interest is its use as a chemopreventive agent, which could help prevent the development of cancer in high-risk populations. Another potential application is its use in combination with chemotherapy drugs to enhance their efficacy and reduce side effects. Additionally, research could focus on developing new synthetic analogs of dithiolethione with improved solubility and potency. Overall, dithiolethione shows great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
4,5-Diphenyl-3H-1,2-dithiol-3-onene can be synthesized through various methods, including the reaction of 1,2-dithiol-3-thione with aryl halides in the presence of a base, or the reaction of aryl thiols with 1,2-dithiol-3-one. The purity and yield of the product can be improved through recrystallization and chromatographic techniques.
Applications De Recherche Scientifique
4,5-Diphenyl-3H-1,2-dithiol-3-onene has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that dithiolethione can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs. In addition, dithiolethione has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
17835-44-8 |
|---|---|
Nom du produit |
4,5-Diphenyl-3H-1,2-dithiol-3-one |
Formule moléculaire |
C15H10OS2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4,5-diphenyldithiol-3-one |
InChI |
InChI=1S/C15H10OS2/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
KRDHRUKCSQIKBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
Synonymes |
4,5-Diphenyl-3H-1,2-dithiol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



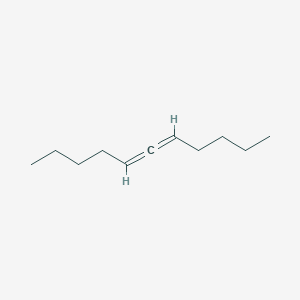

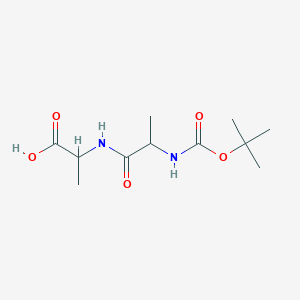
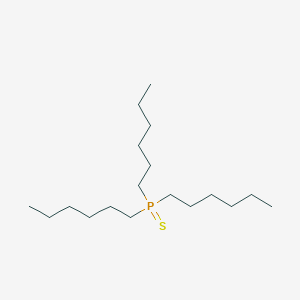
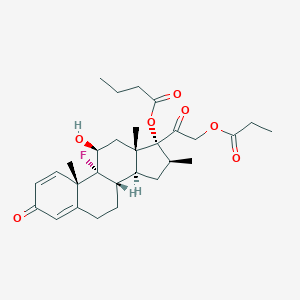
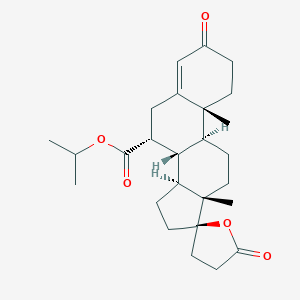
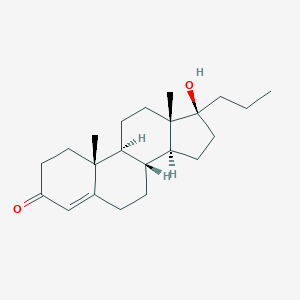
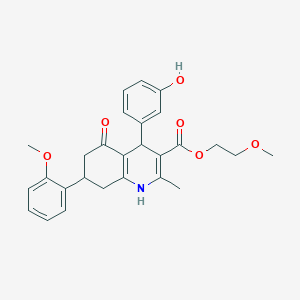
![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)
